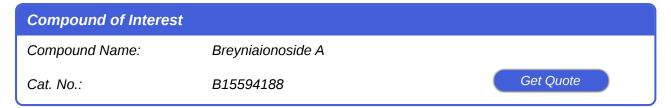


Breyniaionoside A: A Technical Deep Dive into its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Breyniaionoside A is a naturally occurring megastigmane glucoside, a class of C13-norisoprenoids, first isolated from the leaves of Breynia officinalis Hemsl. Its structure has been elucidated through detailed spectroscopic analysis and subsequent studies have confirmed its absolute stereochemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Breyniaionoside A**, including detailed experimental protocols where available, to support further research and development efforts.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **Breyniaionoside A**.



Property	Value	Source
Molecular Formula	C19H32O9	PubChem CID: 11475194[1]
Molecular Weight	404.5 g/mol	PubChem CID: 11475194[1]
Appearance	Amorphous Powder	Morikawa et al., 2004
Optical Rotation	[α]D ²⁴ -68.4° (c 1.0, MeOH)	Morikawa et al., 2004
Melting Point	Not reported	
Solubility	Soluble in methanol	Morikawa et al., 2004

Spectroscopic Data

The structural elucidation of **Breyniaionoside A** was primarily achieved through one- and twodimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table details the ¹H and ¹³C NMR spectral data for **Breyniaionoside A**, as reported by Morikawa et al. (2004), recorded in deuterated methanol (CD₃OD).



Position	¹³ C (δc)	¹H (δH, mult., J in Hz)
Aglycone		
1	42.1 (t)	1.28 (1H, m), 1.83 (1H, m)
2	49.9 (d)	1.59 (1H, m)
3	78.9 (s)	
4	136.1 (d)	5.86 (1H, d, J=15.9)
5	131.2 (d)	5.79 (1H, dd, J=15.9, 6.6)
6	72.9 (d)	4.15 (1H, m)
7	201.2 (s)	
8	51.2 (d)	2.30 (1H, q, J=7.1)
9	16.1 (q)	1.05 (3H, d, J=7.1)
10	24.1 (q)	0.98 (3H, s)
11	24.3 (q)	1.01 (3H, s)
12	20.0 (q)	1.22 (3H, d, J=6.4)
13	69.8 (t)	3.65 (1H, dd, J=11.7, 5.4), 3.88 (1H, dd, J=11.7, 2.4)
Glucosyl Moiety		
1'	104.2 (d)	4.35 (1H, d, J=7.8)
2'	75.1 (d)	3.20 (1H, dd, J=9.0, 7.8)
3'	78.0 (d)	3.38 (1H, t, J=9.0)
4'	71.6 (d)	3.28 (1H, t, J=9.0)
5'	77.9 (d)	3.26 (1H, m)
6'	62.8 (t)	3.68 (1H, dd, J=11.9, 5.6), 3.87 (1H, dd, J=11.9, 2.2)



Experimental Protocols Isolation of Breyniaionoside A

The following is a generalized protocol based on the methodology described by Morikawa et al. (2004) for the isolation of **Breyniaionoside A** from the leaves of Breynia officinalis.

Caption: General workflow for the isolation of **Breyniaionoside A**.

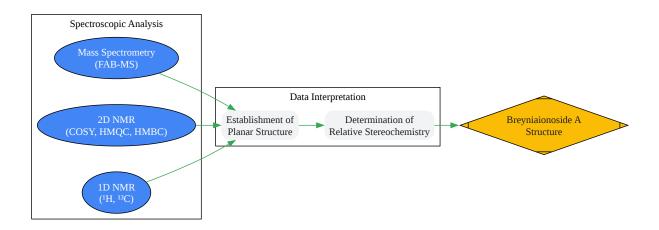
Detailed Steps:

- Extraction: The dried and powdered leaves of Breynia officinalis are extracted with methanol (MeOH) at room temperature.
- Concentration and Partitioning: The methanolic extract is concentrated under reduced pressure. The resulting residue is suspended in water (H₂O) and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- Initial Chromatographic Separation: The n-BuOH-soluble fraction, containing the glycosides, is subjected to column chromatography on a Diaion HP-20 column. Elution is performed with a stepwise gradient of H₂O and MeOH.
- Further Purification: Fractions containing Breyniaionoside A are further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.
- Final Isolation: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Breyniaionoside A**.

Structure Elucidation Methodology

The chemical structure of **Breyniaionoside A** was determined through a combination of spectroscopic techniques.





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Caption: Logical workflow for the structure elucidation of **Breyniaionoside A**.

Spectroscopic Methods:

- Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of the compound.
- 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provided information about the types and numbers of protons and carbons present in the molecule.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): Used to establish proton-proton correlations, identifying adjacent protons.
 - HMQC (Heteronuclear Multiple Quantum Coherence): Used to determine one-bond proton-carbon correlations.



 HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) proton-carbon correlations, which was crucial for connecting the aglycone and the glucosyl moiety.

Biological Activity

To date, there is limited specific information available in the public domain regarding the biological activity and potential signaling pathways of **Breyniaionoside A**. The genus Breynia is known to produce a variety of compounds with diverse pharmacological activities; however, further research is required to elucidate the specific biological functions of **Breyniaionoside A**.

Conclusion

This technical guide provides a consolidated overview of the currently available physicochemical data for **Breyniaionoside A**. The detailed spectroscopic and isolation information serves as a valuable resource for researchers interested in this natural product. The lack of extensive biological activity data highlights a significant opportunity for future investigations into the pharmacological potential of **Breyniaionoside A**.

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References

- 1. Breyniaionoside A | C19H32O9 | CID 11475194 PubChem [pubchem.ncbi.nlm.nih.gov]
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